molecular formula C11H17F2NO4 B1404995 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid CAS No. 1363382-41-5

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Cat. No.: B1404995
CAS No.: 1363382-41-5
M. Wt: 265.25 g/mol
InChI Key: JLNGYRXKVKIZNJ-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a compound of significant interest in organic chemistry. It features a cyclobutane ring substituted with two fluorine atoms and a carboxylic acid group, along with a Boc-protected aminomethyl group. The presence of the Boc (tert-butoxycarbonyl) group is crucial for protecting the amine during various synthetic processes.

Scientific Research Applications

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

Target of Action

The compound is a boc-protected amine , and these types of compounds are often used in peptide synthesis . They can interact with various biological targets depending on the specific structure of the peptide being synthesized .

Mode of Action

The compound acts as a protective group for amines during chemical reactions . The Boc group (tert-butoxycarbonyl) is a carbamate, which is stable towards most nucleophiles and bases . This allows the amine to undergo various reactions without reacting itself . Once the desired reactions are complete, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final peptide that it is part of. In general, boc-protected amines are used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used to create a variety of complex organic compounds .

Result of Action

The result of the action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid is the protection of amines during chemical reactions, allowing for the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the final peptide or compound it is part of.

Action Environment

The action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment would be a crucial factor influencing its action. Additionally, the temperature and the presence of other reactants or catalysts can also impact its efficacy and stability .

Safety and Hazards

Safety data sheets for similar compounds suggest that Boc-protected amines can cause skin and eye irritation, and may be harmful if swallowed . Always follow safety guidelines when handling chemicals.

Future Directions

Research into new methods for the synthesis and deprotection of Boc-protected amines is ongoing . These compounds are key intermediates in many areas of organic synthesis, so improvements in their synthesis could have wide-ranging impacts .

Preparation Methods

The synthesis of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid typically involves multiple steps. One common route includes the formation of the cyclobutane ring followed by the introduction of the fluorine atoms and the carboxylic acid group. The aminomethyl group is then introduced, and finally, the Boc group is added to protect the amine. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can be compared with other similar compounds, such as:

    1-(Boc-aminomethyl)-cyclobutanecarboxylic acid: Lacks the fluorine atoms, making it less stable and reactive.

    3,3-Difluorocyclobutanecarboxylic acid: Lacks the Boc-protected aminomethyl group, limiting its use in peptide synthesis.

    1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid: Contains only one fluorine atom, affecting its reactivity and stability.

The presence of both the Boc-protected aminomethyl group and the difluorocyclobutane ring makes this compound unique and highly valuable in various applications .

Properties

IUPAC Name

3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGYRXKVKIZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
Reactant of Route 2
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
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1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
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Reactant of Route 6
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

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